chemical properties and structure of 4-Formyl-2,5-dimethylbenzoic acid
chemical properties and structure of 4-Formyl-2,5-dimethylbenzoic acid
[1][2]
Part 1: Executive Summary & Structural Analysis[2][3]
Compound Identity
Significance in Research 4-Formyl-2,5-dimethylbenzoic acid represents a specialized class of heterofunctional building blocks utilized in advanced materials science (Covalent Organic Frameworks - COFs) and medicinal chemistry.[2] Unlike simple benzoic acid derivatives, the presence of the formyl group at the para position relative to the carboxylic acid, flanked by steric methyl groups at the 2 and 5 positions, imparts unique electronic and steric properties.[5] This "push-pull" electronic system—with the electron-withdrawing acid and aldehyde groups balanced by the electron-donating methyls—makes it a critical scaffold for constructing rigid, porous architectures and kinase inhibitors.[2]
Structural Architecture
The molecule features a benzene core trisubstituted in a specific 1,2,4,5 pattern. The para arrangement of the formyl and carboxyl groups (positions 1 and 4) creates a linear axis of reactivity, ideal for linker applications.[5] The methyl groups at positions 2 and 5 provide steric bulk that forces orthogonality in crystal packing and restricts rotation in downstream derivatives, a feature highly valued in designing atropisomeric drugs or permanently porous materials .[5]
Figure 1: Connectivity map highlighting the steric locking zones (C2/C5 methyls) and the dual reactive centers (C1 Acid, C4 Aldehyde).[2]
Part 2: Chemical Properties & Reactivity Profile[2][3][6][7]
Physicochemical Data
| Property | Value / Description | Note |
| Appearance | White to pale yellow crystalline solid | Color deepens upon oxidation/air exposure.[2] |
| Melting Point | >160 °C (Estimated) | High thermal stability due to H-bonding network.[2] |
| Solubility | DMSO, DMF, MeOH (warm), 1M NaOH | Insoluble in water and non-polar solvents (Hexane). |
| pKa (Acid) | ~3.8 - 4.2 | Methyl groups slightly weaken acidity via inductive effect (+I).[2] |
| Stability | Air-sensitive (Aldehyde oxidation) | Store under inert atmosphere (Ar/N₂) at 2-8°C. |
Reactivity Logic
The compound exhibits orthogonal reactivity , allowing chemists to selectively manipulate one functional group without affecting the other.[5]
-
Aldehyde Selectivity (C4): The formyl group is the primary site for nucleophilic attack.[5] It readily undergoes condensation with amines to form imines (Schiff bases) .[5] The flanking methyl group at C5 provides mild steric protection, reducing the rate of side reactions (like polymerization) but permitting controlled condensation—crucial for COF synthesis.[5]
-
Carboxylic Acid Stability (C1): The acid group serves as an anchoring point.[2][5] It can be esterified to modulate solubility or converted to an amide.[5] In MOF chemistry, it deprotonates to coordinate with metal clusters (e.g., Zr₆ nodes).
Mechanistic Pathway: Synthesis of COF Linkers
The most common application involves reacting the aldehyde with diamines.[5]
Figure 2: Primary reaction divergence pathways.[2] The aldehyde node (C4) is the most versatile handle for derivatization.[5]
Part 3: Synthesis & Experimental Protocols
Method A: Lithiation-Formylation (High Purity Route)
This method is preferred for laboratory-scale synthesis where high purity is required, avoiding the over-oxidation issues common with methyl-group oxidation.[2]
Precursor: 4-Bromo-2,5-dimethylbenzoic acid (commercially available).[2]
Protocol:
-
Protection: Dissolve 4-bromo-2,5-dimethylbenzoic acid (10 mmol) in MeOH (50 mL) with catalytic H₂SO₄. Reflux 4h to form the methyl ester.[5][6] Isolate via standard aqueous workup.[5]
-
Lithiation: In a flame-dried flask under Argon, dissolve the ester (10 mmol) in anhydrous THF (100 mL). Cool to -78°C .[2]
-
Exchange: Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 20 min. Note: The solution will turn yellow/orange indicating the aryl-lithium species.[2] Stir for 30 min at -78°C.
-
Formylation: Add anhydrous DMF (3.0 eq) dropwise. Stir 1h at -78°C, then warm to room temperature (RT).
-
Hydrolysis: Quench with 1M HCl. Stir vigorously to hydrolyze the intermediate hemiaminal. Extract with EtOAc.[2][5][6]
-
Saponification: To the crude aldehyde-ester, add LiOH (3 eq) in THF/H₂O (1:1). Stir at RT until TLC shows consumption of ester.[5][6] Acidify to pH 2 with 1M HCl to precipitate the product.
-
Purification: Recrystallize from EtOH/Water.
Method B: Rieche Formylation (Direct Functionalization)
Applicable if the bromo-precursor is unavailable.[2] Relies on the activating nature of the methyl groups to direct formylation para to the existing methyls (and meta to the acid).[5]
Reagents: 2,5-Dimethylbenzoic acid, Dichloromethyl methyl ether, TiCl₄.[2] Caution: TiCl₄ is highly corrosive and fumes in air.[2][5] Perform in a fume hood.
Part 4: Applications in Drug Discovery & Materials[2][3]
Covalent Organic Frameworks (COFs)
This molecule is a "stopper" or "vertex" unit. In 2D COFs, the aldehyde reacts with tri-topic amines (like TAPB) to form hexagonal lattices.[5] The carboxylic acid group remains unreacted during the framework formation, dangling into the pore.[5]
-
Function: The pendant -COOH group acts as a proton donor or metal binding site within the pore, creating functionalized channels for proton conduction or heavy metal capture.[2]
Medicinal Chemistry (Kinase Inhibitors)
The 2,5-dimethylbenzoic acid motif is a bioisostere for various lipophilic pharmacophores.
-
Scaffold Use: The aldehyde is often converted to a heterocycle (e.g., benzimidazole or quinazolinone) while the acid is coupled to a solubilizing tail (e.g., piperazine).
-
Steric Effect: The 2,5-methyls restrict the rotation of the benzene ring relative to the attached heterocycle, locking the drug into a bioactive conformation (reducing entropic penalty upon binding).[5]
Part 5: References
-
Chemical Structure & Identifiers: National Center for Biotechnology Information.[2][5][6] (2025).[7] PubChem Compound Summary for CID 11892, 2,5-Dimethylbenzoic acid (Related Structure). Retrieved from [Link]
-
NMR Data for Methyl-Benzoic Acids: Royal Society of Chemistry. (2018).[5] Supporting Information for: Nickel-catalyzed carboxylation of aryl halides. Retrieved from [Link]
-
General Reactivity of Benzaldehydes: NIST Chemistry WebBook. (2025).[2][5] Benzoic acid, 4-formyl- Data. Retrieved from [Link]
Sources
- 1. 1975-54-8|5-Cyano-2-methylbenzoic acid|BLD Pharm [bldpharm.com]
- 2. 2,5-Dimethylbenzoic acid|lookchem [lookchem.com]
- 3. 480-63-7|2,4,6-Trimethylbenzoic acid|BLD Pharm [bldpharm.com]
- 4. 52010-97-6|4-(Hydroxymethyl)benzaldehyde|BLD Pharm [bldpharm.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
